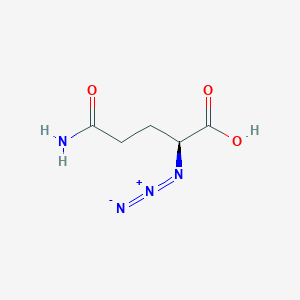

(S)-2-Azido-5-oxo-5-aminopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Azido-5-oxo-5-aminopentanoic acid, also known as AOPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile molecule that can be used in various fields, including biochemistry, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

(S)-2-Azido-5-oxo-5-aminopentanoic acid plays a role in the synthesis and structural analysis of complexes, such as in the synthesis of W(CO)5 complexes of related pentanoic acids. These complexes have been shown to be thermally stable and display sharp, intense absorption bands, useful in spectroelectrochemistry and labeling of amino acids (Kowalski et al., 2009).

Peptide Synthesis

Azido acids, including this compound, are important synthons for the synthesis of complex peptides. These compounds serve as atom-efficient protecting groups, contributing to the synthesis of branched and/or cyclic peptides and facilitating the formation of difficult-to-form peptide and ester bonds (Moreira et al., 2020).

Infrared Spectroscopy

The compound is involved in studies focusing on the infrared spectra of azide groups. These studies assess the sensitivity of azide peaks to different environments and their potential applications, such as in the site-specific labeling of carbohydrates (Wolfshorndl et al., 2011).

Solid Phase Peptide Synthesis

This compound is used in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, crucial for solid-phase peptide synthesis. This process allows for the creation of diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Isotopomer Synthesis

The compound is used in the preparation of isotopomers, like [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA), which is a precursor in the biosynthesis of biologically active porphyrins. This synthesis scheme is essential in the study of systems central to photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Corrosion Inhibition

In the context of corrosion inhibition, studies have shown that amino acid compounds like 5-aminopentanoic acid, structurally similar to this compound, act as mixed-type corrosion inhibitors. This suggests potential applications of azido pentanoic acids in corrosion protection (Yoo et al., 2013).

Water Sensing

Azido groups, like those in this compound, serve as specific water sensors, even in hydrogen-bonding environments. This characteristic is crucial in biomolecular contexts where the presence and role of molecular water are of primary interest (Wolfshorndl et al., 2012).

Bioconversion Analysis

The compound is used in the study of enzymes like l-lysine oxidase/monooxygenase (l-LOX/MOG) from Pseudomonas sp. AIU 813, which catalyzes the mixed bioconversion of l-amino acids. This research provides insight into the dual activities of the enzyme's single active site (Trisrivirat et al., 2020).

Properties

IUPAC Name |

(2S)-5-amino-2-azido-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3/c6-4(10)2-1-3(5(11)12)8-9-7/h3H,1-2H2,(H2,6,10)(H,11,12)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIPVYZQSGQXJD-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)

![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2376400.png)